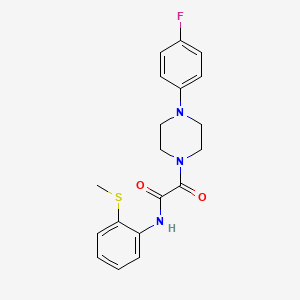

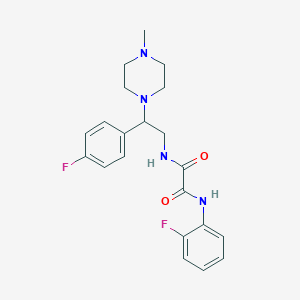

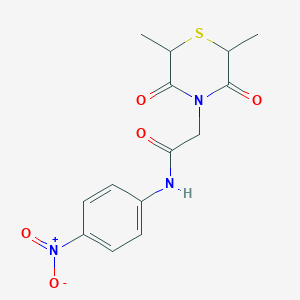

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate, also known as EBB, is a synthetic compound that belongs to the class of sulfonamide derivatives. EBB has gained interest in the scientific community due to its potential applications in drug discovery and development.

科学的研究の応用

Synthesis Techniques and Chemical Reactions

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, related to the compound , has been utilized in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization, offering an environmentally friendly and cost-effective method due to the recyclability of byproducts (Kishore Thalluri et al., 2014). Additionally, the compound finds application in CuCN and N-benzylbenzenesulfonamide catalyzed 1,4-addition of diorganozincs to α,β-unsaturated ketones, highlighting its role in facilitating reactions with high yields and proposing a catalytic cycle based on kinetic studies (M. Kitamura et al., 2000).

Novel Compound Synthesis

The synthesis of α-isomalto-oligosaccharide derivatives indicates the versatility of benzoylbenzenesulfonamido-related compounds in creating complex molecular structures, showing potential for diverse applications, including in protein conjugates (R. Eby, 1979). Celecoxib derivatives, synthesized using a related methodology, have demonstrated a range of biological activities, suggesting the potential of such compounds in pharmaceutical applications (Ş. Küçükgüzel et al., 2013).

Anaerobic Oxidation and Environmental Implications

The investigation into anaerobic oxidation of ethylbenzene by strain EB1, leading to potential benzoyl acetate formation, underlines the environmental relevance of such compounds in biodegradation processes (H. Ball et al., 1996).

Chemical Synthesis and Catalysis

Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate synthesis via phosphine catalysis exemplifies the compound's role in complex chemical synthesis processes, showcasing its utility in creating intricate molecular structures (Kui Lu et al., 2009).

Material Science and Engineering

The preparation of 2-ethyl-4-methylimidazole derivatives as latent curing agents for epoxy resin, utilizing ethyl benzoylbenzenesulfonamido derivatives, illustrates the material science applications of such compounds in enhancing the properties of polymers (Dingfeng Lei et al., 2015).

特性

IUPAC Name |

ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDBZYRGTHBOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

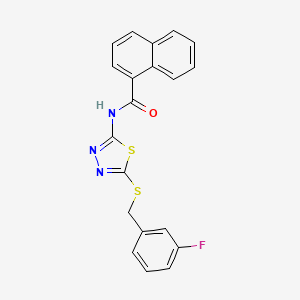

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)